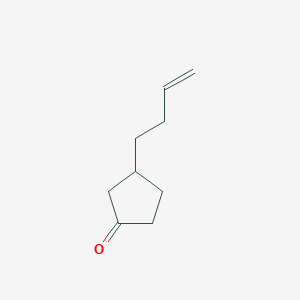

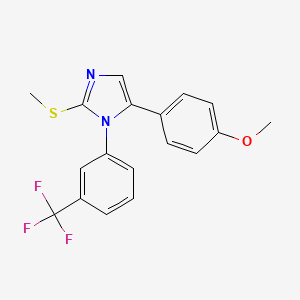

![molecular formula C23H27N3O3S B2977324 N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide CAS No. 1089530-70-0](/img/structure/B2977324.png)

N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Aplicaciones Científicas De Investigación

Antibacterial Agents

Compounds with structural features similar to "N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide" have been explored for their antibacterial properties. For example, derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, having sulfinyl or sulfonyl groups, exhibit potent antibacterial activity. These compounds were synthesized via Dieckmann-type cyclization and show promise as antibacterial agents (Miyamoto et al., 1987).

Heterocyclic Chemistry

In the realm of organic synthesis, the cyclization of N-alkenyl pyridine carboxamides into spirocyclic dihydropyridines has been demonstrated. These reactions are initiated by pyridine acylation, followed by intramolecular trapping of the resulting pyridinium cation, leading to structures with potential drug-like features (Senczyszyn et al., 2013).

Topoisomerase II Inhibition

Structurally related compounds have been investigated for their ability to inhibit mammalian topoisomerase II, a crucial enzyme involved in DNA replication and cell division. Such inhibitors hold therapeutic potential for cancer treatment due to their ability to interfere with the proliferation of cancer cells (Wentland et al., 1993).

5-HT(2A) Receptor Antagonism

Research on 4-(phenylsulfonyl)piperidines as selective 5-HT(2A) receptor antagonists demonstrates the potential of sulfonyl-containing compounds in the development of treatments for psychiatric disorders. These compounds exhibit high affinity and selectivity towards the 5-HT(2A) receptor, suggesting their utility in addressing conditions such as depression and anxiety (Fletcher et al., 2002).

Anti-inflammatory Agents

The synthesis of novel 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides highlights the application of sulfonyl-containing compounds as potential anti-inflammatory agents. These compounds were synthesized with the aim of exploring their therapeutic potential in reducing inflammation (Gangapuram & Redda, 2006).

Propiedades

IUPAC Name |

N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c27-23(26(22-8-9-22)18-20-7-4-13-24-17-20)21-10-14-25(15-11-21)30(28,29)16-12-19-5-2-1-3-6-19/h1-7,12-13,16-17,21-22H,8-11,14-15,18H2/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVKOENEIOJVND-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=CC=C2)C(=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N(CC2=CN=CC=C2)C(=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

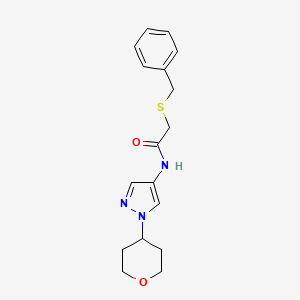

![4-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]oxan-4-ol](/img/structure/B2977246.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide](/img/structure/B2977248.png)

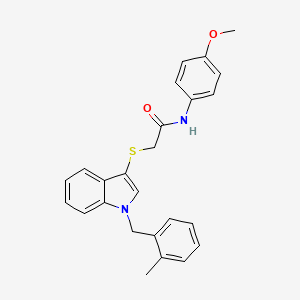

![Ethyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2977249.png)

![2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977251.png)

![N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B2977252.png)

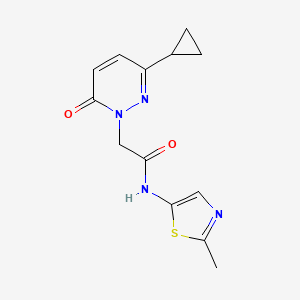

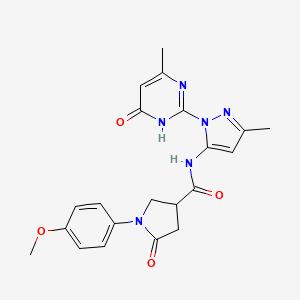

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2977255.png)

![7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B2977256.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977264.png)